molecular formula C13H12F3N3OS B8461075 2-Methylamino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

2-Methylamino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

Cat. No. B8461075
M. Wt: 315.32 g/mol
InChI Key: NKPBCLDLOPUFNI-UHFFFAOYSA-N
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Patent
US04152329

Procedure details

A solution containing 32.4 g (0.10 mole) of 4-bromo-3'-trifluoromethylacetoacetanilide and 11.3 g (0.13 mole) of N-methylthiourea in 250 ml of ethanol was refluxed for four hours. The reaction mixture was poured into 700 ml of water and ethanol was added. A small quantity of insoluble material was removed by filtration and the filtrate was made strongly alkaline by the addition of ammonium hydroxide. The solution was cooled and an additional 400 ml of water was added. The precipitated solid was collected and dried in an oven. There was obtained 25.5 g (81%) of product, m.p. 153°-55°. N.M.R. (dimethyl-d6 sulfoxide) ∂ 2.8-2.9 (CH3, doublet), 3.5 (CH2), 6.3 (hetero-aromatic), 7.3-8.1 (aromatic, NH), 10.4 (HNC=0).
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[O:6].[CH3:19][NH:20][C:21]([NH2:23])=[S:22].O>C(O)C>[CH3:19][NH:20][C:21]1[S:22][CH:2]=[C:3]([CH2:4][C:5](=[O:6])[NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[N:23]=1

Inputs

Step One
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
32.4 g
Type
reactant
Smiles
BrCC(CC(=O)NC1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
11.3 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for four hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A small quantity of insoluble material was removed by filtration
ADDITION
Type
ADDITION
Details
by the addition of ammonium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
an additional 400 ml of water was added
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected
CUSTOM
Type
CUSTOM
Details
dried in an oven

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC=C(N1)CC(NC1=CC(=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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